2-(4-Chlorophenyl)-2-(2-pyridinylsulfanyl)acetonitrile
Overview
Description
2-(4-Chlorophenyl)-2-(2-pyridinylsulfanyl)acetonitrile, also known as 4-chloro-2-pyridin-2-ylsulfanylacetonitrile, is a novel compound with unique properties and potential applications in the fields of synthetic organic chemistry, drug discovery and development, and biochemistry. It is a novel and versatile building block for the synthesis of a wide range of organic compounds. This compound has recently been the subject of intense research due to its unique properties and potential applications.
Scientific Research Applications
Spectroscopic and Structural Studies
2-(4-Chlorophenyl)-2-(2-pyridinylsulfanyl)acetonitrile and related compounds have been studied for their spectroscopic and structural characteristics. For example, complexes formed with transition metals like Mn(II), Fe(III), Co(II), and Ni(II) have been analyzed using various spectroscopic methods including IR, UV-Vis, and NMR, along with thermal analyses. These studies provide insights into the binding modes and the structural aspects of such complexes, which are crucial for understanding their potential applications in various fields such as catalysis and material science (Sadeek et al., 2015).
Catalytic Applications
The compound has been explored for its utility in catalysis, particularly in the asymmetric synthesis of drug intermediates. A notable application is its involvement in the synthesis of key intermediates for antiplatelet and antithrombotic drugs, demonstrating its potential in the pharmaceutical industry for the production of chiral drugs and drug intermediates through green and facile methods (Hui‐Chao Ma et al., 2020).
Material Science and Molecular Encapsulation
In material science, the structural properties of related compounds have been harnessed for creating molecular capsules and frameworks. These structures can encapsulate various ions and molecules, indicating potential applications in areas like drug delivery, sensing, and molecular storage. The ability to form stable complexes with metal ions and other entities underscores the versatility of these compounds in designing functional materials (Shivanyuk et al., 2003).
Antimicrobial Studies
The antimicrobial properties of metal complexes derived from compounds similar to this compound have been investigated, revealing potential applications in developing new antimicrobial agents. These studies highlight the importance of exploring the biological activities of such compounds and their complexes for pharmaceutical applications (Sadeek et al., 2015).
properties
IUPAC Name |
2-(4-chlorophenyl)-2-pyridin-2-ylsulfanylacetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2S/c14-11-6-4-10(5-7-11)12(9-15)17-13-3-1-2-8-16-13/h1-8,12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPLSHJNCOXKFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SC(C#N)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101244559 | |
Record name | 4-Chloro-α-(2-pyridinylthio)benzeneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101244559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
477865-18-2 | |
Record name | 4-Chloro-α-(2-pyridinylthio)benzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477865-18-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-α-(2-pyridinylthio)benzeneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101244559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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